molecular formula C10H19NO3 B2918279 tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate CAS No. 1107659-77-7

tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

Cat. No.: B2918279
CAS No.: 1107659-77-7
M. Wt: 201.266
InChI Key: RLHMCXQTIPFLRQ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its complex molecular structure, which includes a tert-butyl group, a hydroxyl group, and a pyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (2S,3R)-3-hydroxy-2-methylpyrrolidine.

  • Protection: The hydroxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of temperature and pressure to maintain reaction efficiency.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.

  • Reduction: The pyrrolidine ring can undergo reduction to form a piperidine derivative.

  • Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of a ketone derivative.

  • Reduction: Formation of a piperidine derivative.

  • Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors, influencing biological processes.

  • Pathways Involved: The exact pathways depend on the biological context, but it may involve signaling pathways or metabolic processes.

Comparison with Similar Compounds

  • Tert-butyl (2S,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.

  • Tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidin-1-yl acetate: Similar but with an acetate group instead of a carboxylate.

Uniqueness: The presence of the hydroxyl group and the specific stereochemistry (2S,3R) make tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate unique compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHMCXQTIPFLRQ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.